4-(4-Methoxybenzyloxy)phenol
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Overview
Description
4-(4-Methoxybenzyloxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxybenzyloxy group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzyloxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a methoxybenzyl halide. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzyloxy)phenol undergoes various chemical reactions, including:
Substitution: The methoxybenzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, DMF, DMSO
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-(4-Methoxybenzyloxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyloxy)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes.
Neuroprotection: It has been shown to protect neuronal cells from oxidative damage, potentially through the modulation of signaling pathways related to cell survival.
Comparison with Similar Compounds
4-(4-Methoxybenzyloxy)phenol can be compared with other phenolic compounds:
Phenol: The simplest phenolic compound, known for its antiseptic properties.
4-Methoxyphenol: Similar to this compound but lacks the benzyloxy group, used as an intermediate in the synthesis of antioxidants.
Hydroquinone: Known for its use in skin lightening products and as a photographic developer.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other phenolic compounds .
Properties
CAS No. |
77151-89-4 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9,15H,10H2,1H3 |
InChI Key |
WVKLZNGPADNHRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)O |
Origin of Product |
United States |
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